1,3-Divinylbenzene
Overview
Description
1,3-Divinylbenzene is an organic compound with the chemical formula C10H10. It consists of a benzene ring with two vinyl groups attached at the 1 and 3 positions. This compound is a colorless liquid that is primarily used in the production of polymers and resins. It is related to styrene by the addition of a second vinyl group, making it a versatile monomer for various industrial applications .
Mechanism of Action
Target of Action
1,3-Divinylbenzene (DVB) is an organic compound with the chemical formula C6H4(CH=CH2)2 . It is related to styrene by the addition of a second vinyl group It is known that dvb can react with strong oxidizing agents .
Mode of Action
The mode of action of DVB involves its ability to undergo exothermic reactions with various substances. It can react exothermically with reducing agents such as alkali metals and hydrides to release gaseous hydrogen . DVB may also react exothermically with both acids and bases . In the presence of various catalysts or initiators, DVB can undergo exothermic polymerization .
Biochemical Pathways
It is known that dvb is used in the synthesis of copolymers, such as styrene-divinylbenzene (s-dvb), which are used in the production of ion exchange resins .
Result of Action
The result of DVB’s action is primarily seen in its role in the synthesis of copolymers. For example, the reaction of styrene and DVB forms the copolymer styrene-divinylbenzene (S-DVB), which is used in the production of ion exchange resins .
Action Environment
The action of DVB can be influenced by environmental factors. For instance, DVB is known to be inhibited by the presence of an additive . This suggests that the presence of certain substances in the environment can affect the reactivity and stability of DVB.
Biochemical Analysis
Biochemical Properties
It is known that 1,3-DVB is used in the production of ion exchange resins and Merrifield resins for peptide synthesis . This suggests that it may interact with enzymes, proteins, and other biomolecules in these contexts.
Molecular Mechanism
It is known that 1,3-DVB is produced by the dehydrogenation of diethylbenzene . This suggests that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1,3-DVB in laboratory settings. It is known that 1,3-DVB is a colorless liquid that is soluble in ethanol and ether . This suggests that it may have certain stability and degradation characteristics in these solvents.
Metabolic Pathways
It is known that 1,3-DVB is produced by the dehydrogenation of diethylbenzene . This suggests that it may be involved in metabolic pathways related to this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction involves heating diethylbenzene in the presence of a dehydrogenation catalyst, which results in the formation of this compound along with hydrogen gas as a byproduct .
Industrial Production Methods
In industrial settings, this compound is produced by the thermal dehydrogenation of isomeric diethylbenzenes. This process is carried out at elevated temperatures and often involves the use of a catalyst to improve yield and efficiency. The resulting product is usually a mixture of this compound and other isomers, which can be separated through distillation .
Chemical Reactions Analysis
Types of Reactions
1,3-Divinylbenzene undergoes various types of chemical reactions, including:
Polymerization: It readily polymerizes to form cross-linked polymers, which are used in the production of ion exchange resins and other materials.
Addition Reactions: The vinyl groups in this compound can participate in addition reactions with various reagents, leading to the formation of different products.
Common Reagents and Conditions
Polymerization: Typically involves the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles that react with the vinyl groups.
Major Products Formed
Scientific Research Applications
1,3-Divinylbenzene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,2-Divinylbenzene:
1,4-Divinylbenzene:
Styrene: A related compound with a single vinyl group attached to the benzene ring.
Uniqueness of 1,3-Divinylbenzene
This compound is unique due to its meta-substitution pattern, which provides distinct reactivity and polymerization characteristics compared to its ortho- and para-isomers. This unique structure allows for the formation of highly cross-linked polymers with specific properties tailored for various applications .
Properties
IUPAC Name |
1,3-bis(ethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJNEUBECVAVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-96-2 | |
Record name | Benzene, 1,3-diethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110020 | |
Record name | 1,3-Diethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-57-6, 68987-41-7 | |
Record name | m-Divinylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ethylenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Diethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, ethylenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-divinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-DIVINYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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